2-Phenylethylamine hydrochloride

Overview

Description

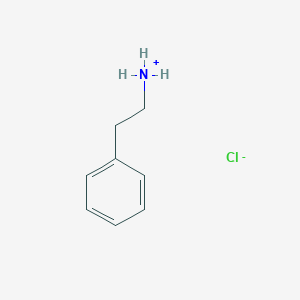

2-Phenylethylamine hydrochloride (PEA HCl, CAS 156-28-5) is a hydrochloride salt of 2-phenylethylamine, a biogenic amine structurally characterized by a benzene ring linked to an ethylamine group. It serves as a neuromodulator or neurotransmitter in the central nervous system, influencing dopaminergic pathways . Recent applications extend to battery technology, where it acts as a multifunctional organic electrolyte additive for aqueous zinc-ion batteries, enhancing polyaniline cathode performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing phenethylamine involves the reduction of benzyl cyanide with hydrogen in liquid ammonia, in the presence of a Raney-Nickel catalyst, at a temperature of 130°C and a pressure of 13.8 MPa . Another method involves the reduction of phenylacetamide using zinc borohydride in tetrahydrofuran solution, followed by extraction and distillation .

Industrial Production Methods

Industrial production of phenethylamine hydrochloride typically involves the catalytic hydrogenation of benzyl cyanide or the reduction of phenylacetamide. These methods are chosen for their efficiency and yield, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) are common reagents for oxidation reactions.

Reduction: Zinc borohydride in tetrahydrofuran solution is used for reduction reactions.

Substitution: Various substituents can be introduced to the phenethylamine core structure under appropriate conditions.

Major Products Formed

Oxidation: Phenylacetic acid.

Reduction: Phenethylamine.

Substitution: Various substituted phenethylamines.

Scientific Research Applications

Pharmaceutical Development

2-Phenylethylamine hydrochloride serves as a crucial intermediate in synthesizing a variety of pharmaceuticals, especially antidepressants and stimulants. Its role in enhancing mood and cognitive function has garnered attention in drug formulation.

Case Study: Antidepressant Development

Research indicates that PEA·HCl acts on monoamine neurotransmission pathways, which are vital for mood regulation. For instance, studies have shown that compounds derived from PEA·HCl can inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine, thereby potentially alleviating symptoms of depression .

Neurotransmitter Research

In neuroscience, PEA·HCl is instrumental in studying the effects of monoamines on behavior and mood. It has been utilized to explore mechanisms underlying conditions such as anxiety and depression.

Research Insights

- PEA·HCl interacts with trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release and receptor sensitivity. This interaction is crucial for understanding the biochemical pathways involved in mood disorders .

- A study demonstrated that PEA·HCl could enhance dopamine release in neuronal cells, supporting its potential as a therapeutic agent for mood stabilization .

Flavoring and Fragrance Industry

The compound's aromatic properties make it valuable in the flavoring and fragrance sectors. It is used to formulate perfumes and flavorings, contributing to the sensory experience of various products.

Application Example

PEA·HCl is incorporated into cosmetic formulations for its scent and potential skin benefits, such as improving skin texture and offering anti-aging properties .

Biochemical Studies

In biochemical research, PEA·HCl is utilized in assays to explore cellular signaling pathways related to neurotransmitter activity.

Biochemical Mechanisms

- The compound modulates cellular processes by affecting gene expression and metabolism through neurotransmitter signaling pathways .

- It has been shown to interact with enzymes like MAO, influencing its degradation and thus impacting overall neurotransmitter levels within cells .

Industrial Applications

Recent research highlights novel applications of PEA·HCl beyond traditional uses:

- Battery Technology : A study indicated its potential as a multifunctional organic electrolyte additive for zinc-ion batteries, enhancing performance metrics significantly .

Data Summary Table

Mechanism of Action

Phenethylamine hydrochloride exerts its effects by regulating monoamine neurotransmission. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation affects the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, influencing mood, cognition, and other central nervous system functions .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₁₁N·HCl

- Molecular Weight : 157.64 g/mol

- Melting Point : 220–222°C

- Ionization Energy (IE) : 8.63 ± 0.03 eV (PEA) and 8.62 ± 0.04 eV (PEA-H₂O) .

PEA HCl is classified as a skin/eye irritant (Xi; R22) with an oral LD₅₀ of 400 mg/kg in mice . It is listed in the Chinese Existing Chemical Substances Inventory (IECSC) and regulated under OSHA hazardous substance guidelines .

Comparison with Structurally Similar Compounds

Cathinone Hydrochloride

- Structure : Substituted phenethylamine with a ketone group at the β-carbon.

- Applications : Natural stimulant found in khat; shares structural similarity with amphetamines .

- Toxicity : Higher psychoactive potency than PEA HCl due to enhanced dopamine release. Regulatory status varies globally (controlled substance in many countries).

Diphenhydramine Hydrochloride (CAS 147-24-0)

- Structure : Diphenylmethoxyethylamine derivative.

- Applications : Antihistamine with sedative properties .

- Toxicity : Lower acute toxicity (oral LD₅₀ in rats: 500 mg/kg) but exhibits anticholinergic side effects.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)

- Structure : Phenethylamine with hydroxyl groups at positions 3 and 4.

- Applications : Neurotransmitter regulating mood and motor control.

- Physicochemical Properties : Higher polarity due to hydroxyl groups, reducing blood-brain barrier permeability compared to PEA HCl .

2-(4-Methylphenyl)-2-Phenylethylamine Hydrochloride

- Structure : Methyl-substituted phenethylamine.

- Applications : Research compound in neuropharmacology .

Comparative Data Table

Biological Activity

2-Phenylethylamine hydrochloride (PEA-HCl) is a compound with significant biological activity, primarily recognized for its stimulant effects on the central nervous system (CNS). This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of 2-Phenylethylamine

2-Phenylethylamine (PEA) is a naturally occurring monoamine alkaloid and trace amine that serves as a precursor to various neurotransmitters. It is synthesized from L-phenylalanine through the action of aromatic L-amino acid decarboxylase (AADC) and is primarily metabolized by monoamine oxidase B (MAO-B) in humans . PEA has been shown to interact with several neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), highlighting its multifaceted role in neurochemistry.

PEA acts as a central nervous system stimulant , influencing mood, attention, and energy levels. It achieves this by promoting the release of catecholamines such as dopamine and norepinephrine, which are critical for regulating arousal and mood . The biological activity profile of PEA can be summarized as follows:

| Neurotransmitter | Release Activity |

|---|---|

| Norepinephrine (NE) | 10.9 |

| Dopamine (DA) | 39.5 |

| Serotonin (5-HT) | >10000 |

The lower the value in this table, the stronger the compound's ability to release that neurotransmitter .

Pharmacokinetics

PEA has a rapid onset of action due to its short half-life. When administered orally, its half-life ranges from 5 to 10 minutes, while endogenously produced PEA has an even shorter half-life of approximately 30 seconds . This rapid metabolism necessitates frequent dosing for sustained effects.

Toxicological Profile

While PEA exhibits stimulant properties, it also poses potential health risks. Acute exposure can lead to symptoms such as respiratory irritation and methemoglobinemia, a condition where hemoglobin is unable to carry oxygen effectively . The toxicity data for PEA-HCl are summarized below:

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral (mouse) | 400 |

| Intravenous (mouse) | 50 |

| Subcutaneous (mouse) | 470 |

These values indicate that PEA-HCl can be harmful at relatively low doses, underscoring the need for caution in its use .

Doping Control Studies

PEA has been included in the World Anti-Doping Agency's Prohibited List due to its stimulant properties. A study involving urine samples from athletes found that PEA concentrations could be detected at levels exceeding 500 ng/mL in some cases . The study employed advanced techniques like gas chromatography-mass spectrometry to differentiate between endogenous production and exogenous intake.

Food Safety Applications

Recent research has explored the antimicrobial properties of PEA-HCl in food processing. It was found effective against certain pathogens, suggesting potential applications as a food preservative . In controlled experiments, PEA-HCl demonstrated significant antimicrobial activity, which could enhance food safety protocols.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Phenylethylamine hydrochloride, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₈H₁₂ClN, molecular weight 157.64 g/mol, and a melting point of 220–222°C . Its solubility in water (~50 mg/mL at 25°C) and stability under refrigeration (2–8°C) are critical for storage and preparation of aqueous solutions. The hydrochloride salt enhances stability compared to the free base, making it suitable for long-term neurochemical studies. Ensure anhydrous conditions during synthesis to avoid hydrolysis .

Q. How is this compound synthesized, and what purity standards are recommended for pharmacological assays?

- Answer : The compound is typically synthesized via HCl neutralization of 2-phenylethylamine. Purity ≥98% (HPLC) is recommended for reproducibility in assays, as impurities like residual solvents or byproducts (e.g., unreacted phenylethylamine) may interfere with receptor-binding studies. Use recrystallization in ethanol/water mixtures to achieve high purity .

Q. What are the best practices for quantifying this compound in biological matrices?

- Answer : Reverse-phase HPLC with fluorescence detection (λex = 254 nm, λem = 315 nm) after derivatization using dansyl chloride is widely validated. For tissue samples, homogenize in 0.1 M HCl, centrifuge at 10,000 × g, and filter (0.22 µm) to remove particulates. Calibrate with a standard curve (1–100 µg/mL) .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidase (MAO) isoforms, and how can this inform neuropharmacological studies?

- Answer : The compound is a substrate for MAO-B (Km ~50 µM) but not MAO-A, making it a selective probe for MAO-B activity in vitro. In rodent models, co-administration with MAO-B inhibitors (e.g., selegiline) amplifies its central effects, such as increased dopamine release. Use [¹⁴C]-labeled this compound to track metabolic turnover in enzyme assays .

Q. What experimental strategies mitigate contradictions in reported biogenic amine concentrations across studies?

- Answer : Discrepancies often arise from sample preparation (e.g., incomplete derivatization) or matrix effects. Standardize protocols by:

- Using internal standards (e.g., deuterated 2-Phenylethylamine-d₄).

- Validating extraction efficiency via spike-recovery tests (85–115% acceptable).

- Reporting limits of detection (LOD < 0.1 µg/mL) and quantification (LOQ < 0.5 µg/mL) .

Q. How can this compound be applied in energy storage research?

- Answer : Recent studies demonstrate its role as a multifunctional electrolyte additive in aqueous zinc-ion batteries. At 0.1 M concentration, it suppresses zinc dendrite growth and enhances polyaniline cathode stability by forming a protective SEI layer. Optimize pH (3.5–4.5) to balance ionic conductivity and additive efficacy .

Q. What are the implications of stereochemical purity in this compound for receptor-binding assays?

- Answer : The racemic mixture may exhibit non-specific binding to trace amine-associated receptors (TAARs). Use chiral chromatography (e.g., β-cyclodextrin columns) to isolate enantiomers. The (R)-enantiomer shows higher affinity for TAAR1 (Ki = 2.3 µM vs. 8.7 µM for (S)) in transfected HEK293 cells .

Q. Methodological Considerations

Q. How to design a dose-response study for this compound in behavioral models?

- Answer : In mice, intraperitoneal doses of 10–50 mg/kg elicit dose-dependent locomotor activation (ED₅₀ = 25 mg/kg). Pair with MAO-B inhibitors to amplify effects. Control for peripheral metabolism by including carbidopa (25 mg/kg) to block peripheral decarboxylase activity .

Q. What analytical techniques validate the stability of this compound under varying storage conditions?

Properties

IUPAC Name |

2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIBNDAFWIOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-04-0 (Parent) | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059744 | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

156-28-5 | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOF61XW69D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.